molecular formula C11H12O4 B094164 2,4-Dimethoxycinnamic acid CAS No. 16909-09-4

2,4-Dimethoxycinnamic acid

Cat. No.: B094164
CAS No.: 16909-09-4
M. Wt: 208.21 g/mol
InChI Key: YIKHDPHTFYWYJV-GQCTYLIASA-N
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Description

2,4-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to exhibit inhibitory effects on bacterial quorum sensing systems .

Mode of Action

For instance, some cinnamic acid derivatives have been found to inhibit bacterial quorum sensing, a form of communication that allows bacteria to coordinate their behavior .

Biochemical Pathways

It’s known that cinnamic acid derivatives are involved in the phenylpropanoid pathway, which plays a key role in plant defense mechanisms . In this pathway, caffeic acid (3,4-dihydroxycinnamic acid) is methylated to form isoferulic acid (3-hydroxy-4-methoxycinnamic acid), which is further methylated to produce 3,4-dimethoxycinnamic acid .

Pharmacokinetics

A study on a similar compound, 3,4-dimethoxycinnamic acid, found that it was rapidly absorbed in the human body after consumption of coffee, reaching peak plasma concentrations within 30 minutes . This suggests that 2,4-Dimethoxycinnamic acid may also be rapidly absorbed and could have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Similar compounds have been found to have inhibitory effects on bacterial quorum sensing systems, potentially disrupting bacterial communication and coordination .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents such as ethanol and ethyl acetate could affect its bioavailability and efficacy. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially influence the stability and action of this compound.

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxycinnamic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis . This interaction suggests that this compound may have hypocholesterolemic properties. Additionally, it exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . These properties make it a valuable compound for studying oxidative stress and related cellular damage.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound has been shown to impact lipid metabolism by reducing serum cholesterol levels and altering the composition of bile acids . These effects highlight its potential therapeutic applications in managing hyperlipidemia and related metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with HMG-CoA reductase results in the inhibition of cholesterol biosynthesis . Additionally, this compound can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions underpin its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that it remains stable under standard laboratory conditions, with minimal degradation . Long-term exposure to this compound has been associated with sustained antioxidant and hypocholesterolemic effects

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects, such as reducing serum cholesterol levels and enhancing antioxidant defense . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These metabolic transformations can influence its biological activity and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, where it exerts its biochemical effects. The precise mechanisms of its transport and distribution are still being elucidated, but it is known to interact with cellular transporters that facilitate its uptake and localization .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction. In this reaction, 2,4-dimethoxybenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound after decarboxylation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2,4-dimethoxyhydrocinnamic acid.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: 2,4-Dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: 2,4-Dimethoxyhydrocinnamic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,4-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHDPHTFYWYJV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251243
Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16909-09-4, 6972-61-8
Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2',4'-Dimethoxycinnamic acid
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Record name 6972-61-8
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Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Record name 2',4'-dimethoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of methoxy groups at the 2 and 4 positions of the benzene ring in 2,4-Dimethoxycinnamic acid influence its reactivity?

A: Research suggests that the presence of 4-alkyl, 4-alkoxy, 4-aryl, and 2-alkoxy groups, such as the methoxy groups in this compound, can decrease the reactivity of the carbonyl carbon in benzaldehyde derivatives. [] This decrease in reactivity is likely due to the electron-donating nature of these substituents, which can increase electron density at the carbonyl carbon and hinder nucleophilic attack.

Q2: Can this compound be used as a building block for larger structures?

A: Yes, this compound derivatives can be used as synthons in organic synthesis. For example, the esterification of this compound with undecenol, followed by a tetramerization reaction catalyzed by boron trifluoride etherate, yields macrocyclic structures known as resorcarenes. [] These resorcarenes can adopt different conformations, including chair, cone, and 1,2-alternate, with the chair conformation exhibiting interesting self-assembly properties due to CH-π interactions. []

Q3: What is the significance of the different conformations observed in resorcarenes derived from this compound?

A: The chair conformation of the undecenyl resorc[4]arene derived from this compound has been shown to exhibit a specific self-assembly pattern in the crystal lattice. [] This self-assembly results in the formation of alternating hydrophilic and hydrophobic layers with a thickness of 6-7 Å, driven by strong CH–π interactions. [] Such self-assembly properties are crucial for various applications, including molecular recognition, sensing, and material science.

Q4: Beyond resorcarenes, are there other macrocyclic structures accessible from this compound derivatives?

A: Yes, treating the methyl ester of (E)-2,4-Dimethoxycinnamic acid with boron trifluoride etherate can lead to the formation of C-alkylcalix[4]resorcinarenes. [] These macrocycles represent another class of interesting supramolecular structures with potential applications in host-guest chemistry and materials science.

Q5: Are there any studies focusing on specific chemical modifications of this compound?

A: While the provided abstracts don't delve into the specifics, one paper mentions research on the bromination of this compound. [] This suggests investigations into how the introduction of halogens might alter the molecule's reactivity and potential applications.

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